1-Dodecylpyridin-1-ium chloride hydrate

Description

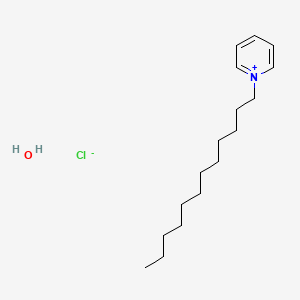

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-dodecylpyridin-1-ium;chloride;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H30N.ClH.H2O/c1-2-3-4-5-6-7-8-9-10-12-15-18-16-13-11-14-17-18;;/h11,13-14,16-17H,2-10,12,15H2,1H3;1H;1H2/q+1;;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDGGUWSWAKGEGH-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC[N+]1=CC=CC=C1.O.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H32ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00583484 | |

| Record name | 1-Dodecylpyridin-1-ium chloride--water (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00583484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

207234-02-4 | |

| Record name | 1-Dodecylpyridin-1-ium chloride--water (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00583484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Dodecylpyridinium chloride hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 1-Dodecylpyridin-1-ium Chloride Hydrate

Introduction

1-Dodecylpyridin-1-ium chloride (DPC), a cationic surfactant, is a compound of significant interest across various scientific and industrial domains, from pharmaceutical formulations to materials science.[1][2] Its amphiphilic nature, characterized by a hydrophilic pyridinium head group and a long hydrophobic dodecyl tail, dictates its behavior in solution, most notably its self-assembly into micelles above a certain concentration. This guide provides a comprehensive overview of the core physicochemical properties of 1-dodecylpyridin-1-ium chloride hydrate, offering researchers, scientists, and drug development professionals a detailed understanding of its characteristics and the experimental methodologies used for their determination. The purity of DPC hydrate is a critical parameter, as impurities can significantly influence experimental outcomes by altering reaction pathways and reducing yields.[3]

Chemical and Molecular Characteristics

1-Dodecylpyridin-1-ium chloride is a quaternary ammonium compound. The hydrated form, specifically the monohydrate, has been structurally characterized, revealing important insights into its solid-state arrangement.[4][5]

The crystal structure of 1-dodecylpyridin-1-ium chloride monohydrate shows that the hydrocarbon chains are aligned in a parallel fashion, interlinking to form a bimolecular layer.[4] The dodecyl chain predominantly adopts a stable, all-trans conformation.[5] This organized packing in the solid state is governed by a combination of electrostatic interactions and van der Waals forces.[4]

| Property | Value | Source(s) |

| Molecular Formula | C₁₇H₃₀ClN (anhydrous) | [1] |

| Molecular Weight | 283.88 g/mol (anhydrous basis) | [1] |

| CAS Number | 207234-02-4 (for hydrate) | [1] |

| Appearance | White to light yellow powder or crystals | [6] |

Solubility Profile

The solubility of a surfactant is a fundamental property that governs its application. This compound is known to be soluble in water and other polar solvents.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is a gold standard for determining the equilibrium solubility of a compound.[7] The underlying principle is to create a saturated solution by allowing excess solute to equilibrate with the solvent over a defined period.

Methodology:

-

Preparation: Add an excess amount of this compound to a known volume of the solvent (e.g., deionized water, ethanol) in a sealed container. The excess solid is crucial to ensure that equilibrium is reached and the solution is saturated.

-

Equilibration: Agitate the mixture at a constant temperature for a prolonged period (typically 24-72 hours) to ensure equilibrium is achieved.[8]

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Centrifugation can be employed to accelerate this process.

-

Sampling and Filtration: Carefully withdraw a sample from the clear supernatant. It is critical to filter the sample using a syringe filter (e.g., 0.45 µm PTFE) to remove any remaining solid particles.[8] The choice of filter material should be inert to the solute and solvent.

-

Quantification: Analyze the concentration of the dissolved 1-dodecylpyridin-1-ium chloride in the filtrate using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry, against a pre-prepared calibration curve.[7]

-

Reporting: Express the solubility in standard units, such as mg/mL or mol/L, at the specified temperature.

Thermal Properties

The melting point of this compound is a key indicator of its purity. It is typically reported as a range, reflecting the transition from solid to liquid crystal or liquid phase.

| Property | Reported Value(s) | Source(s) |

| Melting Point | 66-70 °C | [1] |

| 87-93 °C | [6] |

The variation in reported melting points can be attributed to differences in the hydration state and purity of the sample.

Micellization and Critical Micelle Concentration (CMC)

A defining characteristic of surfactants is their ability to self-assemble into micelles in solution above a specific concentration known as the Critical Micelle Concentration (CMC). Below the CMC, surfactant molecules exist predominantly as monomers. As the concentration increases to the CMC, the monomers aggregate to form micelles, which are thermodynamically stable structures with a hydrophobic core and a hydrophilic shell.[9] This phenomenon leads to abrupt changes in various physical properties of the solution, such as conductivity, surface tension, and osmotic pressure.[10]

The thermodynamics of micellization for 1-dodecylpyridin-1-ium chloride indicate that the process is spontaneous.[11][12] The Gibbs free energy of micellization (ΔG°mic) is negative, and the process can be either enthalpy- or entropy-driven depending on the temperature.[11][13]

Determination of Critical Micelle Concentration (CMC) by Conductometry

For ionic surfactants like 1-dodecylpyridin-1-ium chloride, conductometry is a highly effective and widely used method for determining the CMC.[10][14] The rationale behind this technique is the change in the mobility of charge carriers upon micelle formation. Below the CMC, the conductivity of the solution increases linearly with the concentration of the surfactant monomers.[15] Above the CMC, the newly formed micelles are larger and have a lower mobility than the individual ions, and they also bind some of the counterions. This results in a change in the slope of the conductivity versus concentration plot. The point of intersection of the two linear portions of the plot corresponds to the CMC.[16]

Experimental Workflow for CMC Determination by Conductometry

Caption: Workflow for determining the Critical Micelle Concentration (CMC) using the conductometry method.

Detailed Step-by-Step Protocol:

-

Materials and Equipment:

-

This compound

-

High-purity deionized water

-

Conductivity meter with a temperature probe

-

Thermostatic water bath

-

Calibrated volumetric flasks and pipettes

-

Magnetic stirrer and stir bars

-

-

Procedure:

-

Stock Solution Preparation: Prepare a concentrated stock solution of this compound in deionized water (e.g., a concentration well above the expected CMC).

-

Serial Dilutions: Prepare a series of dilutions from the stock solution. A common approach is to start with a high concentration and perform serial dilutions directly in the conductivity measurement vessel to minimize waste and ensure accuracy.

-

Temperature Control: Place the conductivity cell containing the solution in a thermostatic water bath to maintain a constant temperature (e.g., 25 °C), as conductivity is temperature-dependent.

-

Conductivity Measurement:

-

Start with the most concentrated solution.

-

Immerse the calibrated conductivity probe into the solution.

-

Allow the reading to stabilize while gently stirring.

-

Record the conductivity.

-

To obtain the next data point, accurately remove a specific volume of the solution and replace it with the same volume of deionized water. This creates a new, more dilute concentration.

-

Repeat this process to obtain conductivity readings across a range of concentrations that brackets the expected CMC.

-

-

-

Data Analysis:

-

Plotting: Plot the measured specific conductivity (κ) as a function of the molar concentration of 1-dodecylpyridin-1-ium chloride.

-

Linear Fitting: Identify the two distinct linear regions in the plot, corresponding to the pre-micellar and post-micellar regions.

-

CMC Determination: Perform a linear regression for each region. The concentration at which the two lines intersect is the Critical Micelle Concentration (CMC).[16]

-

Safety and Handling

This compound is classified as a hazardous substance. It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[6] It is also toxic if swallowed and harmful in contact with skin. Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound possesses a rich set of physicochemical properties that are crucial for its application as a cationic surfactant. A thorough understanding of its molecular structure, solubility, thermal behavior, and micellization characteristics is essential for researchers and developers. The experimental protocols outlined in this guide provide a framework for the reliable determination of these key parameters, ensuring data integrity and facilitating the effective utilization of this versatile compound in scientific research and industrial applications.

References

-

Vongbupnimit, K., Noguchi, K., & Okuyama, K. (1995). 1-Dodecylpyridinium Chloride Monohydrate. Acta Crystallographica Section C: Crystal Structure Communications, 51(9), 1940-1941. Available at: [Link]

-

Okuyama, K. (2017). 1-Dodecylpyridinium Chloride Monohydrate. ResearchGate. Available at: [Link]

-

Akbaş, H., & Batıgöç, Ç. (2008). Micellization of dodecylpyridinium chloride in water-ethanol solutions. Colloid Journal, 70, 127–133. Available at: [Link]

-

Figueroa-García, J. C., et al. (2012). Thermal parameters associated to micellization of dodecylpyridinium bromide and chloride in aqueous solution. ResearchGate. Available at: [Link]

-

Just Agriculture. (n.d.). Method for Measurement of Critical Micelle Concentration. Just Agriculture. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Sourcing High-Quality Chemical Intermediates: The Case for 1-Dodecylpyridinium Chloride Hydrate. NINGBO INNO PHARMCHEM CO.,LTD.. Available at: [Link]

-

Scribd. (n.d.). EXPERIMENT 1 - Determination of cmc Using Conductivity. Scribd. Available at: [Link]

-

Abo Gabal, R., et al. (2023). Micellization thermodynamics as a function of the temperature of a cationic zwitterionic dodecyl phosphocholine and anionic sodium dodecyl sulfate mixed micelles with fluorometry. Journal of Fluorescence, 33, 2365–2374. Available at: [Link]

-

Lee, S. H., et al. (2014). A thorough analysis of the effect of surfactant/s on the solubility and pharmacokinetics of (S)-zaltoprofen. PubMed Central. Available at: [Link]

-

Wikipedia. (n.d.). Thermodynamics of micellization. Wikipedia. Available at: [Link]

-

Lin, T.-J. (2023). Determination of Critical Micelle Concentration (CMC) by Conductivity [Surface and Colloid Science]. YouTube. Available at: [Link]

-

Maria Curie-Skłodowska University. (n.d.). DETERMINATION OF CRITICAL MICELLE CONCENTRATION VIA CONDUCTIVITY MEASUREMENT. UMCS. Available at: [Link]

-

Vd-Praxis. (n.d.). Micelle formation – conductometric determination of the CMC (critical micellication concentration) of a surfactant. Vd-Praxis. Available at: [Link]

-

Khan, A. M., et al. (2022). Comparative Analysis of Critical Micelle Concentration of Cationic Surfactants Determined by Conductivity, Sound Velocity, and Density Using Weighted Orthogonal Distance Regression. ResearchGate. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of 1-dodecylpyridinium chloride ionic liquid. ResearchGate. Available at: [Link]

-

TEGEWA. (2020). Determination of CMCs. TEGEWA. Available at: [Link]

-

Comenius University. (n.d.). Exercise 9 CRITICAL MICELLE CONCENTRATION OF IONIC SURFACTANTS. Comenius University. Available at: [Link]

-

ResearchGate. (n.d.). Chemical structure of 1-dodecylpyridinium chloride. ResearchGate. Available at: [Link]

Sources

- 1. 1-Dodecylpyridinium chloride 98 207234-02-4 [sigmaaldrich.com]

- 2. researchgate.net [researchgate.net]

- 3. nbinno.com [nbinno.com]

- 4. journals.iucr.org [journals.iucr.org]

- 5. researchgate.net [researchgate.net]

- 6. cdhfinechemical.com [cdhfinechemical.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. A thorough analysis of the effect of surfactant/s on the solubility and pharmacokinetics of (S)-zaltoprofen - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Thermodynamics of micellization - Wikipedia [en.wikipedia.org]

- 10. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 11. researchgate.net [researchgate.net]

- 12. d-nb.info [d-nb.info]

- 13. researchgate.net [researchgate.net]

- 14. justagriculture.in [justagriculture.in]

- 15. m.youtube.com [m.youtube.com]

- 16. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Critical Micelle Concentration of Dodecylpyridinium Chloride

Abstract

This technical guide provides a comprehensive exploration of the critical micelle concentration (CMC) of dodecylpyridinium chloride (DPC), a cationic surfactant of significant interest in pharmaceutical sciences and chemical research. We delve into the fundamental principles of micellization, systematically examine the physicochemical factors that modulate the CMC of DPC, and present validated, step-by-step protocols for its empirical determination. This document is structured to provide researchers, scientists, and drug development professionals with not only procedural knowledge but also the underlying scientific rationale, ensuring robust and reproducible experimental outcomes. Methodologies covered include conductometric titration, surface tensiometry, and fluorescence probe spectroscopy, each presented as a self-validating system for accurate CMC determination.

Introduction: Dodecylpyridinium Chloride as a Prototypical Cationic Surfactant

Dodecylpyridinium chloride (DPC), with the chemical structure C₁₇H₃₀ClN, is a quaternary ammonium compound featuring a positively charged pyridinium headgroup and a 12-carbon hydrophobic alkyl chain (dodecyl).[1][2] This amphiphilic architecture classifies it as a cationic surfactant, granting it excellent water solubility and surface-active properties.[3] In aqueous solutions, DPC monomers exist in equilibrium with spherical aggregates known as micelles. The transition from a solution predominantly containing monomers to one where micelles are spontaneously formed occurs at a specific concentration known as the Critical Micelle Concentration (CMC).

The CMC is a fundamental and critical parameter of any surfactant.[4][5] It dictates the onset of key functionalities such as solubilization of hydrophobic agents, detergency, and formation of microemulsions, which are vital in drug delivery systems, formulation science, and antimicrobial applications. An accurate understanding and determination of the CMC are therefore paramount for harnessing the full potential of DPC in advanced applications. In pure water at 25°C, the CMC of DPC is typically reported in the range of 14.5 to 16.0 millimolar (mM).[6]

The Phenomenon of Micellization: A Thermodynamic Perspective

Micelle formation is a spontaneous, thermodynamically driven self-assembly process governed by the hydrophobic effect.[7] Below the CMC, DPC monomers are dispersed in the bulk water, where the hydrophobic dodecyl chains disrupt the hydrogen-bonding network of water molecules, creating a structured, high-energy "cage" of water around them. This state is entropically unfavorable.

As the surfactant concentration increases, the system seeks a lower energy state. By aggregating to form micelles, the hydrophobic tails are sequestered from the aqueous environment into a nonpolar core, while the hydrophilic pyridinium headgroups remain exposed to the water. This process liberates the ordered water molecules, leading to a significant increase in the overall entropy of the system, which is the primary driving force for micellization.[7] The standard Gibbs free energy of micellization (ΔG°mic) is negative, indicating a spontaneous process.[8][9][10]

Key Factors Influencing the CMC of DPC

The precise CMC value is not an immutable constant but is highly sensitive to the composition of the medium. Understanding these influences is crucial for designing formulations and interpreting experimental results.

Effect of Electrolytes

The addition of inorganic salts, such as sodium chloride (NaCl), has a profound effect on the CMC of ionic surfactants like DPC. The added counter-ions (Cl⁻) reduce the electrostatic repulsion between the positively charged pyridinium headgroups at the micelle surface.[11] This electrostatic shielding lowers the energy barrier for aggregation, promoting micelle formation at a lower surfactant concentration. Consequently, the CMC of DPC decreases significantly with increasing salt concentration.[6] For example, the CMC can decrease from approximately 15.3 mM in pure water to 8.1 mM in the presence of 100 mM NaCl.[6]

Effect of Temperature

The relationship between temperature and the CMC of DPC is non-linear, typically exhibiting a U-shaped curve with a minimum value.[8][10] Initially, increasing the temperature enhances the hydrophobic effect by further disrupting the water structure around the alkyl chains, which favors micellization and lowers the CMC. However, beyond a certain temperature (the minimum point, often around 25-35°C for DPC), further increases in thermal energy can disrupt the stability of the micelles themselves and increase monomer solubility, leading to an increase in the CMC.[8][10]

Effect of Organic Additives (Co-solvents)

The presence of polar organic solvents, such as ethanol, generally increases the CMC of DPC.[8] These co-solvents increase the solubility of the surfactant monomers in the bulk solution, making the aqueous environment less "unfavorable" for the hydrophobic tails. This reduces the thermodynamic driving force for micellization, requiring a higher concentration of DPC to initiate micelle formation.[8]

Data Summary: Influence of Additives on DPC CMC

| Condition | Additive Concentration | Approximate CMC of DPC (mM) | Primary Mechanism |

| Pure Water (25°C) | N/A | 15.0 - 16.0 | Baseline |

| NaCl Solution | 10 mM | ~15.0 | Electrostatic Shielding |

| NaCl Solution | 100 mM | ~8.1 | Enhanced Electrostatic Shielding |

| Ethanol Solution | 10% (v/v) | > 16.0 (Increased) | Increased Monomer Solubilization |

(Note: Values are compiled from literature and may vary slightly based on experimental method and purity of materials.[6][8])

Core Methodologies for Accurate CMC Determination

The determination of the CMC relies on detecting an abrupt change in a concentration-dependent physical property of the solution.[6][11] We present three robust methods, each with its own underlying principles and domain of applicability.

Mandatory Visualization: General Workflow for CMC Determination

The following diagram illustrates the universal workflow for determining the CMC, applicable to all subsequent protocols.

Caption: General workflow for CMC determination.

Protocol 1: Conductometric Titration

Principle: This method is ideal for ionic surfactants like DPC.[11] It relies on the change in molar conductivity of the solution. Below the CMC, DPC exists as dissociated monomers (dodecylpyridinium⁺ and Cl⁻), which are efficient charge carriers. As micelles form, the dodecylpyridinium⁺ ions are incorporated into a larger, slower-moving aggregate. Although the micelle itself is charged, its mobility is much lower than that of the free monomers. Furthermore, a fraction of the counter-ions (Cl⁻) become associated with the micelle, further reducing the number of free charge carriers. This leads to a distinct decrease in the slope of the conductivity versus concentration plot.[3][6] The intersection of the two linear regions (pre- and post-micellar) indicates the CMC.

Experimental Protocol:

-

Reagent & Equipment Preparation:

-

Prepare a 100 mM stock solution of DPC in high-purity deionized water.

-

Calibrate a laboratory conductivity meter using standard KCl solutions.

-

Use a thermostatically controlled water bath to maintain the temperature at 25.0 ± 0.1 °C.[12]

-

-

Measurement Procedure:

-

Place a known volume (e.g., 50 mL) of deionized water into a jacketed beaker connected to the water bath.

-

Immerse the conductivity probe and a magnetic stir bar. Allow the system to equilibrate for 15 minutes.

-

Record the initial conductivity of the water.

-

Using a calibrated micropipette or burette, make sequential additions of the DPC stock solution into the water.

-

After each addition, allow the solution to stir for 2-3 minutes to ensure homogeneity and temperature equilibrium before recording the conductivity.

-

-

Data Analysis:

-

Correct the measured conductivity for the volume change at each addition.

-

Plot the final conductivity (in µS/cm) as a function of the DPC concentration (in mM).

-

Fit two separate linear regression lines to the data points well below and well above the transition region.

-

The concentration at which these two lines intersect is the CMC.[3]

-

Mandatory Visualization: Conductometric Data Analysis

This diagram shows the logical relationship in analyzing conductivity data to find the CMC.

Caption: Logical flow for CMC determination from conductivity data.

Protocol 2: Surface Tensiometry

Principle: Surfactant monomers are surface-active; they adsorb at the air-water interface, disrupting the cohesive forces between water molecules and thus lowering the surface tension. As the DPC concentration increases, the interface becomes progressively saturated with monomers. At the CMC, the interface is fully saturated, and any additional surfactant molecules form micelles in the bulk solution rather than populating the surface. Consequently, the surface tension ceases to decrease and remains relatively constant.[4][13][14] The CMC is identified as the concentration at which this plateau begins.

Experimental Protocol:

-

Reagent & Equipment Preparation:

-

Prepare a series of DPC solutions in deionized water with concentrations spanning the expected CMC (e.g., from 1 mM to 30 mM).

-

Use a force tensiometer equipped with a Du Noüy ring or Wilhelmy plate.

-

Thoroughly clean the ring or plate before each measurement by rinsing with high-purity water and flaming to red heat (for platinum apparatus) to remove organic contaminants.[15]

-

-

Measurement Procedure:

-

Ensure the instrument is calibrated and the sample vessel is clean.

-

Pour the lowest concentration DPC solution into the vessel and place it on the sample stage.

-

Measure the surface tension according to the instrument's operating procedure, ensuring the measurement is taken on a quiescent surface.

-

Repeat the measurement for each DPC concentration, moving from lowest to highest to minimize cross-contamination. Perform multiple readings for each concentration to ensure accuracy.[6]

-

-

Data Analysis:

-

Plot the surface tension (in mN/m) versus the logarithm of the DPC concentration.[6][13]

-

The resulting plot will show a sharp decrease followed by a plateau.

-

Fit two linear regression lines to the steeply sloped region and the plateau region.

-

The concentration corresponding to the intersection of these two lines is the CMC.[6]

-

Protocol 3: Fluorescence Probe Spectroscopy

Principle: This highly sensitive method utilizes a hydrophobic fluorescent probe, most commonly pyrene, whose fluorescence emission spectrum is sensitive to the polarity of its microenvironment.[5][6] In the polar aqueous solution below the CMC, pyrene exhibits a characteristic emission spectrum. When micelles form, pyrene preferentially partitions into the nonpolar, hydrocarbon-like core of the micelles.[5] This change in environment causes a distinct change in the vibrational fine structure of its emission spectrum. Specifically, the ratio of the intensity of the third vibronic peak (I₃, ~383 nm) to the first (I₁, ~372 nm) is highly sensitive to polarity. The I₃/I₁ ratio is low in polar environments and significantly increases as pyrene moves into the nonpolar micellar core. A plot of the I₃/I₁ ratio versus surfactant concentration yields a sigmoidal curve, with the inflection point corresponding to the CMC.[16]

Experimental Protocol:

-

Reagent & Equipment Preparation:

-

Prepare a stock solution of pyrene in a volatile organic solvent like ethanol or acetone (e.g., 0.2 mM).

-

Prepare a series of DPC solutions in deionized water.

-

Use a spectrofluorometer.

-

-

Measurement Procedure:

-

For each DPC concentration, add a small, fixed amount of the pyrene stock solution to a cuvette and evaporate the solvent completely under a gentle stream of nitrogen. This step is critical to avoid co-solvent effects.

-

Add the DPC solution to the cuvette, resulting in a final pyrene concentration that is very low (e.g., 0.5 - 1.0 µM) to prevent pyrene excimer formation.[5]

-

Mix thoroughly and allow the solution to equilibrate.

-

Set the excitation wavelength to ~334 nm and record the emission spectrum from 350 nm to 450 nm.[5][16]

-

Record the fluorescence intensities at the first (~372 nm) and third (~383 nm) vibronic peaks.

-

-

Data Analysis:

-

Calculate the intensity ratio I₃/I₁ for each DPC concentration.

-

Plot the I₃/I₁ ratio as a function of the DPC concentration (or log concentration).

-

The data will form a sigmoidal curve. The CMC can be determined from the inflection point of this curve, often calculated as the concentration at the maximum of the first derivative of the curve or by fitting to a Boltzmann sigmoidal equation.[17]

-

Conclusion

The critical micelle concentration is a cornerstone parameter for the application of dodecylpyridinium chloride in scientific research and industrial formulations. Its value is dictated by a delicate interplay of thermodynamic forces that are sensitive to temperature, ionic strength, and the presence of co-solvents. Accurate determination of the CMC is therefore essential and can be reliably achieved through several complementary techniques. The conductometric, tensiometric, and fluorescence probe methods, when executed with meticulous attention to procedural detail and data analysis, provide a robust and cross-validating framework for characterizing the self-assembly behavior of DPC. This guide provides the foundational knowledge and field-proven protocols to empower researchers to measure this critical parameter with confidence and precision.

References

-

Wikipedia. (n.d.). Critical micelle concentration. [Link]

-

Just Agriculture. (2023). Method for Measurement of Critical Micelle Concentration. [Link]

-

Akbaş, H., & Batıgöç, Ç. (2008). Micellization of dodecylpyridinium chloride in water-ethanol solutions. Colloid Journal, 70, 127–133. [Link]

-

Al-Soufi, W. (2018). Determination of the critical micelle concentration (cmc) with the integrated "APN" concentration model. ResearchGate. [Link]

-

National Center for Biotechnology Information. (n.d.). Dodecylpyridinium chloride. PubChem Compound Database. [Link]

-

Scribd. (n.d.). EXPERIMENT 1 - Determination of CMC Using Conductivity. [Link]

-

Agilent Technologies. (n.d.). Rapid Critical Micelle Concentration (CMC) Determination Using Fluorescence Polarization. [Link]

-

The Royal Society of Chemistry. (2011). Supplementary Materials 1. Methods for surfactant critical micelle / micellar concentration (CMC). [Link]

-

DataPhysics Instruments. (n.d.). Critical micelle formation concentration explained. [Link]

-

González G., E. (2002). Thermal parameters associated to micellization of dodecylpyridinium bromide and chloride in aqueous solution. ResearchGate. [Link]

-

Biolin Scientific. (n.d.). Critical Micelle Concentration | Measurements. [Link]

-

Lazzara, G., et al. (2020). Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All? Langmuir. [Link]

-

Li, H., et al. (2020). Influence factors on the critical micelle concentration determination using pyrene as a probe and a simple method of preparing samples. Royal Society Open Science. [Link]

-

Slideshare. (n.d.). Method of Determination of CMC. [Link]

-

Scribd. (n.d.). CMC Determination - 1. [Link]

-

Wikipedia. (n.d.). Thermodynamics of micellization. [Link]

-

Abo Gabal, R., et al. (2023). Micellization thermodynamics as a function of the temperature of a cationic zwitterionic dodecyl phosphocholine and anionic sodium dodecyl sulfate mixed micelles with fluorometry. Journal of Fluorescence. [Link]

Sources

- 1. reddit.com [reddit.com]

- 2. How to measure surface tension and CMC (Critical Micelle Concentration), Measurement of surface tension and critical micelle concentration used surface tensiometer-KINO Scientific Instrument Inc. [surface-tension.org]

- 3. justagriculture.in [justagriculture.in]

- 4. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 5. Influence factors on the critical micelle concentration determination using pyrene as a probe and a simple method of preparing samples - PMC [pmc.ncbi.nlm.nih.gov]

- 6. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 7. Thermodynamics of micellization - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. d-nb.info [d-nb.info]

- 11. Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All? - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scribd.com [scribd.com]

- 13. Critical micelle formation concentration explained - DataPhysics Instruments [dataphysics-instruments.com]

- 14. biolinscientific.com [biolinscientific.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. rsc.org [rsc.org]

- 17. agilent.com [agilent.com]

Introduction: The Versatility and Promise of Pyridinium-Based Ionic Liquids

An In-Depth Technical Guide to the Synthesis and Characterization of Pyridinium-Based Ionic Liquids

Ionic Liquids (ILs) are a class of salts with melting points below 100 °C, composed entirely of ions.[1] Their negligible vapor pressure, high thermal stability, and tunable physicochemical properties make them highly attractive as "designer" solvents and materials for a vast range of applications, including catalysis, electrochemistry, and separation science.[1][2][3] Among the diverse families of ILs, pyridinium-based structures hold a privileged position.

The pyridinium cation, derived from pyridine, offers a unique combination of aromaticity and chemical stability. The properties of pyridinium ILs can be meticulously tuned by modifying the substituents on the pyridine ring and, most significantly, by pairing the cation with a wide variety of anions.[2] This "tunability" allows for the rational design of ILs with specific characteristics, such as hydrophobicity, viscosity, conductivity, and thermal stability, tailored for a given application.[2][4]

This guide provides a comprehensive overview of the core methodologies for synthesizing and characterizing pyridinium-based ionic liquids. It is designed for researchers and scientists, offering not just protocols, but also the underlying scientific principles and field-proven insights to ensure successful and reliable outcomes.

Part 1: The Synthesis of Pyridinium-Based Ionic Liquids

The synthesis of pyridinium ILs is typically a two-step process: first, the formation of the pyridinium cation via quaternization, which usually results in a halide salt, and second, the exchange of the halide for a different, task-specific anion through a metathesis reaction.[3]

Core Synthetic Strategy: Quaternization of Pyridine

The foundational step in creating a pyridinium IL is the quaternization of a pyridine derivative. This is a classic SN2 (bimolecular nucleophilic substitution) reaction, often referred to as the Menschutkin reaction.[5]

The Causality Behind the Choices:

-

The Nucleophile: The nitrogen atom of the pyridine ring acts as the nucleophile, donating its lone pair of electrons. The choice of pyridine derivative (e.g., pyridine, 3-methylpyridine, 4-dimethylaminopyridine) determines the basic structure of the cation.

-

The Electrophile: An alkyl halide (e.g., butyl bromide, hexyl iodide) serves as the electrophile. The alkyl group dictates the length of the N-alkyl side chain, which is a critical factor influencing properties like viscosity and hydrophobicity.[2] Longer alkyl chains generally increase viscosity and decrease water solubility.

-

The Solvent: Polar aprotic solvents like acetonitrile or acetone are often favored as they can stabilize the charged transition state of the SN2 reaction without competing as nucleophiles, thus promoting higher reaction yields.[5]

-

Reaction Conditions: The reaction is often performed under reflux to increase the reaction rate.[6][7] Reaction times can vary from several hours to days to ensure maximum conversion.[6]

The general workflow for synthesizing pyridinium-based ionic liquids is depicted below.

Sources

- 1. Eco-Friendly Synthesis of a New Class of Pyridinium-Based Ionic Liquids with Attractive Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. longdom.org [longdom.org]

- 3. tandfonline.com [tandfonline.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis, Characterization, Biological Evaluation, and In Silico Studies of Imidazolium-, Pyridinium-, and Ammonium-Based Ionic Liquids Containing n-Butyl Side Chains [mdpi.com]

- 7. Synthesis of pyridinium-based ionic liquids and their application to improve Candida rugosa lipase stability in a methanol-water solvent system - PMC [pmc.ncbi.nlm.nih.gov]

Classification and Fundamental Properties of 1-Dodecylpyridinium Chloride

<_ _> An In-Depth Technical Guide to 1-Dodecylpyridinium Chloride Hydrate: Classification, Properties, and Pharmaceutical Applications

Executive Summary

1-Dodecylpyridinium chloride (DPC), a quaternary ammonium salt, is a prominent cationic surfactant with extensive applications in the pharmaceutical and drug development sectors. Its amphiphilic molecular structure, comprising a hydrophilic pyridinium head and a hydrophobic dodecyl tail, underpins its surface-active and potent antimicrobial properties. This guide provides a comprehensive technical overview of DPC, detailing its classification, physicochemical characteristics, mechanism of action, and key experimental protocols for its evaluation. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with practical insights to support innovation and application.

1-Dodecylpyridinium chloride (DPC) is unequivocally classified as a cationic surfactant.[1][2] This classification stems from its molecular architecture: the pyridinium group constitutes the positively charged, hydrophilic head, while the 12-carbon alkyl chain (dodecyl group) serves as the hydrophobic tail.[3][4] This dual-natured, or amphiphilic, structure is the foundation of its functionality, driving its tendency to adsorb at interfaces and to self-assemble in solution.[3]

DPC is a quaternary ammonium compound, a class of chemicals known for their antimicrobial efficacy.[3][5] The permanent positive charge on the nitrogen atom of the pyridinium ring is crucial for its interaction with negatively charged surfaces, such as the cell membranes of microorganisms.[3]

Molecular Structure and Amphiphilicity

The distinct separation of hydrophilic and hydrophobic regions within the DPC molecule dictates its behavior in aqueous solutions. The long hydrocarbon tail avoids contact with water, while the charged pyridinium head readily interacts with it. This intrinsic property is visualized below.

Caption: Fig. 2: Stepwise mechanism of antimicrobial action of DPC.

Applications in Pharmaceutical Development

The unique properties of DPC lend themselves to a variety of pharmaceutical applications:

-

Antimicrobial Agent: It is used as a preservative in topical formulations, eye drops, and mouthwashes to prevent microbial contamination. [3][4]Its bactericidal and bacteriostatic properties are highly valuable in these contexts. [4]* Topical Antiseptics: DPC is an active ingredient in antiseptic solutions for wound care due to its broad-spectrum antimicrobial activity. [3][4]* Drug Delivery: As a surfactant, DPC can be used to solubilize poorly water-soluble drugs, enhancing their formulation and bioavailability. Its ability to interact with biological membranes is also being explored to improve drug permeation.

-

Therapeutic Potential: Research suggests that long-chain 1-alkylpyridinium salts can inhibit key enzymes in the biosynthesis of bacterial fatty acids, presenting a potential target for new antibacterial agents. [6]

Key Experimental Protocols

Protocol: Determination of Critical Micelle Concentration (CMC) by Conductometry

Rationale: The conductivity of an ionic surfactant solution changes distinctly at the CMC. Below the CMC, conductivity increases linearly with concentration as more charge-carrying monomers are added. [7]Above the CMC, monomers form micelles. While the micelles are charged, their mobility is much lower than that of the individual monomers, and they bind counter-ions, leading to a change in the slope of the conductivity versus concentration plot. [8]The intersection of the two linear portions of this plot indicates the CMC. [9] Methodology:

-

Preparation of DPC Stock Solution: Accurately prepare a stock solution of DPC in deionized water (e.g., 20 mM).

-

Serial Dilutions: Prepare a series of dilutions from the stock solution, ranging from well below to well above the expected CMC (e.g., 0.1 mM to 15 mM).

-

Conductivity Measurement:

-

Calibrate the conductivity meter according to the manufacturer's instructions.

-

Measure the conductivity of each dilution at a constant, controlled temperature (e.g., 25°C). Ensure the probe is rinsed with deionized water and then with the sample solution before each measurement.

-

-

Data Analysis:

-

Plot the measured conductivity (κ) as a function of DPC concentration (C).

-

Identify the two linear regions in the plot (pre-micellar and post-micellar).

-

Perform a linear regression for each region to obtain two equations.

-

The concentration at which the two lines intersect is the CMC.

-

Caption: Fig. 3: Experimental workflow for determining the CMC.

Protocol: Evaluation of Antimicrobial Activity by Minimum Inhibitory Concentration (MIC) Assay

Rationale: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. [10]The broth microdilution method is a standard technique for determining the MIC and is considered a gold standard for susceptibility testing. [10][11] Methodology:

-

Prepare Bacterial Inoculum:

-

Culture a test microorganism (e.g., Staphylococcus aureus or Escherichia coli) overnight in a suitable broth (e.g., Mueller-Hinton Broth - MHB). [11] * Dilute the overnight culture to achieve a standardized final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells. [11]2. Prepare DPC Dilutions:

-

In a 96-well polypropylene microtiter plate, perform serial two-fold dilutions of DPC in MHB to cover a broad concentration range (e.g., 256 µg/mL down to 0.5 µg/mL). [11]3. Inoculation:

-

Add the standardized bacterial inoculum to each well containing the DPC dilutions.

-

Include a positive control well (bacteria in broth without DPC) and a negative control well (broth only).

-

-

Incubation: Incubate the plate at 37°C for 18-24 hours. [11]5. Determine MIC:

-

After incubation, visually inspect the plate for turbidity (bacterial growth).

-

The MIC is the lowest concentration of DPC in which there is no visible growth. [11]

-

Conclusion

1-Dodecylpyridinium chloride hydrate is a classic and versatile cationic surfactant whose utility in pharmaceutical sciences is well-established. Its amphiphilic nature not only defines its surface activity but also forms the basis of its potent antimicrobial efficacy through membrane disruption. For researchers and developers, a thorough understanding of its physicochemical properties, particularly the critical micelle concentration, and its mechanism of action is paramount for designing effective formulations and novel applications. The standardized protocols provided herein offer a robust framework for the characterization and evaluation of DPC, ensuring reliable and reproducible results in a research and development setting.

References

-

Just Agriculture. (n.d.). Method for Measurement of Critical Micelle Concentration. Retrieved from [Link]

-

Salimi, A., Makhmal Zadeh, B. S., & Kazemi, M. (2019). Determination of critical micelle concentration. Bio-protocol. Retrieved from [Link]

-

Specialty Chemicals. (2025). Dodecylpyridinium Chloride: An Essential Chemical for Industry. Retrieved from [Link]

-

ChemBK. (2024). 1-dodecylpyridinium chloride. Retrieved from [Link]

-

Domínguez, A., Fernández, A., González, N., Iglesias, E., & Montenegro, L. (1997). Determination of Critical Micelle Concentration of Some Surfactants by Three Techniques. Journal of Chemical Education, 74(10), 1227. Retrieved from [Link]

-

Kaibara, K., Nakahara, T., Moroi, Y., & Matuura, R. (1983). Micellar Properties of 1-Dodecylpyridinium Chloride as Studied by the Ion-selective Electrodes. Bulletin of the Chemical Society of Japan, 56(6), 1914-1915. Retrieved from [Link]

-

Agilent. (n.d.). Rapid Critical Micelle Concentration (CMC) Determination Using Fluorescence Polarization. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Dodecylpyridinium chloride. PubChem Compound Database. Retrieved from [Link]

-

Xiamen Aeco Chemical Co., Ltd. (n.d.). 1-Dodecylpyridinium Chloride CAS 104-74-5: A Versatile Cationic Surfactant Supplier. Retrieved from [Link]

-

Angene. (n.d.). The Role of Dodecylpyridinium Chloride in Modern Formulations. Retrieved from [Link]

-

Boujemaa, B., Kabdani, M., & El M'Rabet, M. (2018). Micellization of dodecylpyridinium chloride in water-ethanol solutions. ResearchGate. Retrieved from [Link]

-

Bhat, M. A., & Alam, M. S. (2008). Co- and Counterion Effect on the Micellization Characteristics of Dodecylpyridinium Chloride. ResearchGate. Retrieved from [Link]

-

Hancock Lab. (n.d.). Modified MIC Method for Cationic Antimicrobial Peptides. Retrieved from [Link]

-

Fomina, M., et al. (2020). ANTIBACTERIAL ACTIVITY OF 1-DODECYLPYRIDINIUM TETRAFLUOROBORATE AND ITS INCLUSION COMPLEX WITH SULFOBUTYL ETHER. Semantic Scholar. Retrieved from [Link]

-

Wikipedia. (n.d.). Critical micelle concentration. Retrieved from [Link]

-

Chemsrc. (2025). 1-DODECYLPYRIDINIUM CHLORIDE HYDRATE. Retrieved from [Link]

-

Jannin, V., & Lloréns, J. (2006). Thermal parameters associated to micellization of dodecylpyridinium bromide and chloride in aqueous solution. ResearchGate. Retrieved from [Link]

-

Fomina, M., et al. (2020). Synthesis of 1-dodecylpyridinium chloride ionic liquid. ResearchGate. Retrieved from [Link]

-

ResearchGate. (n.d.). MIC (minimum inhibitory concentration) values (expressed in ppm) of cationic surfactants against Escherichia. coli, Staphylococcus aureus, Pseudomonas aeruginosa, Candida albicans and Aspergillus brasiliensis microorganisms. Retrieved from [Link]

-

Mao, X., et al. (2020). Cetylpyridinium Chloride: Mechanism of Action, Antimicrobial Efficacy in Biofilms, and Potential Risks of Resistance. PubMed Central. Retrieved from [Link]

-

Wiegand, I., Hilpert, K., & Hancock, R. E. W. (2017). Minimal Inhibitory Concentration (MIC). protocols.io. Retrieved from [Link]

-

Khan, D. D., et al. (2022). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. PubMed Central. Retrieved from [Link]

-

Protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Retrieved from [Link]

Sources

- 1. 十二烷基氯化吡啶 水合物 98% | Sigma-Aldrich [sigmaaldrich.com]

- 2. 1-DODECYLPYRIDINIUM CHLORIDE HYDRATE, 98 % | 207234-02-4 [chemicalbook.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. 1-Dodecylpyridinium chloride | 104-74-5 | FD63014 [biosynth.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. justagriculture.in [justagriculture.in]

- 8. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 9. researchgate.net [researchgate.net]

- 10. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]

An In-depth Technical Guide to the Thermodynamics of Micellization for Dodecylpyridinium Chloride

Abstract

Dodecylpyridinium chloride (DPC), a cationic surfactant, is a subject of significant interest in pharmaceutical sciences and materials research due to its self-assembly into micelles in aqueous solutions.[1][2] This guide provides a comprehensive exploration of the thermodynamic principles governing the micellization of DPC. We delve into the core thermodynamic parameters—Gibbs free energy (ΔG°mic), enthalpy (ΔH°mic), and entropy (ΔS°mic)—that dictate the spontaneity and mechanism of this process. This document offers field-proven, step-by-step protocols for key experimental techniques, including conductometry and isothermal titration calorimetry (ITC), enabling researchers to reliably determine these parameters. By synthesizing theoretical foundations with practical methodologies, this guide serves as an essential resource for scientists and drug development professionals aiming to harness the physicochemical properties of DPC for advanced applications.

Foundational Principles of Micellization Thermodynamics

The self-assembly of amphiphilic molecules like dodecylpyridinium chloride into micelles is a thermodynamically driven process governed by a delicate balance of forces.[3] In an aqueous environment, the surfactant's hydrophobic dodecyl tail disrupts the hydrogen-bonding network of water, creating an energetically unfavorable ordered "cage" of water molecules around it. The spontaneous formation of micelles above a specific concentration, known as the critical micelle concentration (CMC), is primarily driven by the hydrophobic effect .[4] This effect involves the sequestration of the hydrophobic tails into the micellar core, which liberates the ordered water molecules, leading to a significant increase in the overall entropy of the system.[5]

The thermodynamic spontaneity of micellization is quantified by the standard Gibbs free energy of micellization (ΔG°mic), which is always negative for a spontaneous process. The relationship between Gibbs free energy, enthalpy (ΔH°mic), and entropy (ΔS°mic) is described by the Gibbs-Helmholtz equation:[6]

ΔG°mic = ΔH°mic - TΔS°mic [5]

-

ΔG°mic (Gibbs Free Energy): Represents the overall driving force for micellization. A negative value indicates a spontaneous process. For ionic surfactants like DPC, it can be calculated from the CMC using the pseudo-phase separation model.[7][8]

-

ΔH°mic (Enthalpy): Reflects the heat change associated with the process. It includes the energy required to break water-water hydrogen bonds and desolvate the hydrocarbon tail, as well as the energy released from van der Waals interactions between the tails in the micelle core.[5] For many surfactants, this process is slightly endothermic (positive ΔH°mic) at lower temperatures.[9]

-

ΔS°mic (Entropy): Represents the change in the system's disorder. The large, positive entropy change from the release of structured water molecules is typically the dominant driving force for micellization, outweighing the negative entropy change from the aggregation of surfactant monomers.[4][5]

The interplay between these parameters is highly dependent on external factors, most notably temperature, which can shift the balance between enthalpic and entropic contributions.[10][11]

Experimental Determination of Thermodynamic Parameters

Accurate determination of the CMC and thermodynamic parameters is crucial for understanding and manipulating DPC micellar systems. Several robust techniques are available, each with distinct advantages.[12]

Conductometry

Conductometry is a widely used, straightforward, and inexpensive method for determining the CMC of ionic surfactants like DPC.[12]

Principle of Causality: The method relies on the change in molar conductivity as a function of surfactant concentration. Below the CMC, DPC exists as individual ions (dodecylpyridinium⁺ and Cl⁻), which are efficient charge carriers. As the concentration increases, the specific conductivity rises linearly.[13][14] Upon micelle formation at the CMC, the newly formed aggregates are much larger and less mobile than the individual monomers. Furthermore, a fraction of the counterions (Cl⁻) becomes associated with the micelle surface, reducing the total number of effective charge carriers. This leads to a distinct change—a decrease in the slope—of the conductivity versus concentration plot. The intersection of the two linear segments below and above this transition point is defined as the CMC.[10]

-

Stock Solution Preparation: Prepare a concentrated stock solution of DPC (e.g., 50 mM) in deionized water with high purity. Ensure the DPC is fully dissolved.

-

Apparatus Setup: Place a known volume of deionized water (e.g., 50 mL) into a thermostated vessel maintained at the desired temperature (e.g., 298.15 K). Immerse a calibrated conductivity probe connected to a conductometer.

-

Titration & Measurement:

-

Allow the system to equilibrate thermally and record the initial conductivity of the pure water.

-

Using a precision burette or micropipette, add small, known aliquots of the DPC stock solution to the water.

-

Stir gently after each addition to ensure homogeneity, avoiding foam formation, and allow the conductivity reading to stabilize before recording.

-

Continue this process well beyond the expected CMC to obtain sufficient data points for both linear regions.

-

-

Data Analysis:

-

Plot the measured specific conductivity (κ) as a function of the DPC concentration (C).

-

Identify the two distinct linear portions of the graph.

-

Perform a linear regression on the data points for each segment. The concentration at which these two lines intersect is the CMC.[13]

-

Isothermal Titration Calorimetry (ITC)

ITC is a powerful and highly sensitive technique that provides a complete thermodynamic profile of micellization in a single experiment. It directly measures the heat change (enthalpy) associated with the process, from which the CMC, ΔH°mic, and ΔS°mic can be determined.[9][15][16]

Principle of Causality: An ITC experiment involves titrating a concentrated surfactant solution into a sample cell containing pure solvent (or a very dilute surfactant solution). When the injected surfactant concentration is below the CMC, the heat change corresponds to the enthalpy of dilution. As the concentration in the cell surpasses the CMC, the injected surfactant partitions into newly formed micelles. This micellization process is accompanied by a distinct heat change, which is the enthalpy of micellization (ΔH°mic). The resulting thermogram—a plot of heat change per injection versus total concentration—shows a transition centered at the CMC.

-

Sample Preparation:

-

Prepare a concentrated solution of DPC (typically 10-15 times the expected CMC) in the desired buffer or deionized water.

-

Fill the ITC sample cell (e.g., 1.4 mL) with the same buffer or deionized water.

-

Crucial Insight: Thoroughly degas both the titrant (DPC solution) and the sample cell solution for at least 10 minutes to prevent the formation of air bubbles, which would introduce significant noise into the sensitive heat measurements.[16]

-

-

Instrument Setup:

-

Set the experimental temperature (e.g., 298.15 K) and allow the instrument to thermally equilibrate until a stable baseline is achieved (e.g., drift < 100 nW over 10 minutes).[16]

-

Load the DPC solution into the injection syringe (e.g., 270 µL).

-

-

Titration:

-

Program a series of small injections (e.g., 3-15 µL) with sufficient time between each injection (e.g., 5 minutes) to allow the signal to return to the baseline.[9]

-

The experiment will automatically record the heat released or absorbed after each injection.

-

-

Data Analysis:

-

Integrate the raw heat flow peaks for each injection to obtain the enthalpy change per mole of injectant.

-

Plot these values against the total DPC concentration in the cell.

-

Fit the resulting isotherm to a suitable micellization model (often a sigmoidal curve). The inflection point of the curve corresponds to the CMC, and the difference in enthalpy between the pre- and post-transition regions gives the standard enthalpy of micellization (ΔH°mic).

-

The Gibbs free energy (ΔG°mic) can then be calculated from the CMC, and the entropy (ΔS°mic) can be determined using the Gibbs-Helmholtz equation.

-

Fluorescence Spectroscopy

This technique uses a hydrophobic fluorescent probe, such as pyrene, to report on the formation of micelles.[17][18]

Principle of Causality: Pyrene exhibits low solubility in water but readily partitions into the hydrophobic core of micelles.[19] The fluorescence emission spectrum of pyrene is highly sensitive to the polarity of its microenvironment. Specifically, the ratio of the intensity of the first vibronic peak (I₁) to the third (I₃) is significantly higher in a polar environment (water) than in a nonpolar one (micelle core). By monitoring the I₁/I₃ ratio as a function of DPC concentration, a sharp decrease is observed as micelles form and sequester the pyrene probe, with the inflection point of the sigmoidal curve indicating the CMC.[20][21]

Visualizing the Thermodynamic Workflow

The logical flow from experimental measurement to the final thermodynamic parameters can be visualized as follows.

Caption: Experimental workflow for determining the thermodynamic parameters of micellization.

Quantitative Data & Interpretation

The micellization of DPC is significantly influenced by temperature. Generally, for ionic surfactants, the CMC value exhibits a U-shaped dependence on temperature, decreasing to a minimum before increasing again.[11]

Table 1: Illustrative CMC Data for Dodecylpyridinium Chloride (DPC) at Various Temperatures

| Temperature (°C) | Temperature (K) | CMC of DPC (mM) |

| 15 | 288.15 | ~15.6 |

| 25 | 298.15 | ~14.7 |

| 35 | 308.15 | ~14.5 |

| 45 | 318.15 | ~14.9 |

Note: Data is compiled for illustrative purposes based on available literature.[10][20] The exact values can vary with experimental conditions and purity.

Thermodynamic Parameters

From the temperature dependence of the CMC, the key thermodynamic parameters can be calculated.[7][10]

-

Gibbs Free Energy (ΔG°mic): Is consistently negative across the temperature range, confirming the spontaneity of the process. It shows only a weak dependence on temperature.[10]

-

Enthalpy (ΔH°mic): The micellization of DPC is typically endothermic (positive ΔH°mic) at lower temperatures and becomes less endothermic or even exothermic (negative ΔH°mic) as the temperature rises.[5][10] This shift is attributed to the increased strength of hydrophobic interactions and van der Waals forces in the micelle core at higher temperatures.

-

Entropy (ΔS°mic): Is positive and large, confirming that the process is predominantly entropy-driven, especially at lower temperatures where the TΔS°mic term dominates the Gibbs-Helmholtz equation.[5][10]

The relationship between enthalpy and entropy often exhibits a linear correlation known as enthalpy-entropy compensation .[7][19] This phenomenon indicates a unifying underlying physical process, in this case, the role of water reorganization in the micellization process.

Caption: The balance of thermodynamic forces driving DPC micellization.

Implications for Drug Development

Understanding the thermodynamics of DPC micellization is paramount for its application in drug delivery.[1] The ability of micelles to encapsulate hydrophobic drugs is directly linked to the stability and energetics of the micellar core.[15]

-

Solubilization Capacity: A more negative ΔG°mic (and lower CMC) implies greater stability of the micelles, which often correlates with a higher capacity to solubilize poorly water-soluble active pharmaceutical ingredients (APIs).

-

Temperature-Dependent Formulation: The strong temperature dependence of ΔH°mic and ΔS°mic is critical for designing formulations that remain stable across various storage and administration temperatures.

-

Controlled Release: By modifying the surfactant structure or adding co-solvents/salts, the thermodynamics of micellization can be tuned.[10][22] This allows for the rational design of micellar carriers with specific drug loading and release kinetics, as the partitioning of a drug into the micelle is itself a thermodynamic process.

References

- Vertex AI Search. (n.d.). Thermodynamics of micellization.

- Juhász, Á., et al. (n.d.). Detailed Calorimetric Analysis of Mixed Micelle Formation from Aqueous Binary Surfactants for Design of Nanoscale Drug Carriers. National Institutes of Health.

- Taylor & Francis Online. (n.d.). Determination of Critical Micelle Concentration by Electrochemical Means.

- American Chemical Society. (n.d.). Investigation of Micelle Formation by Fluorescence Correlation Spectroscopy.

- ResearchGate. (n.d.). Micellization of dodecylpyridinium chloride in water-ethanol solutions.

- SciELO. (n.d.). molecular thermodynamics of micellization: micelle size distributions and geometry transitions.

- Wikipedia. (n.d.). Thermodynamics of micellization.

- PubMed. (n.d.). Fluorescence spectroscopy studies on micellization of poloxamer 407 solution.

- (n.d.). Micelle formation – conductometric determination of the CMC (critical micellication concentration) of a surfactant.

- TA Instruments. (n.d.). Applications Note Thermodynamics of Micelle Formation.

- ACS Publications. (2014, May 13). Thermodynamic Study of the Micellization of Zwitterionic Surfactants and Their Interaction with Polymers in Water by Isothermal Titration Calorimetry. Langmuir.

- ResearchGate. (n.d.). Thermal parameters associated to micellization of dodecylpyridinium bromide and chloride in aqueous solution.

- BenchChem. (n.d.). An In-depth Technical Guide to the Critical Micelle Concentration of Lapyrium Chloride Solutions.

- (n.d.). The Chemical Properties and Research Applications of Dodecylpyridinium Chloride.

- ResearchGate. (n.d.). Investigation of Micelle Formation by Fluorescence Correlation Spectroscopy.

- ResearchGate. (n.d.). The Gibbs-Helmholtz equation and the enthalpy–entropy compensation (EEC) phenomenon in the formation of micelles in an aqueous solution of surfactants and the cloud point effect.

- ResearchGate. (n.d.). A Meticulous Focus on the Determination of Critical Micelle Concentration Employing Fluorescence Spectroscopy.

- ResearchGate. (n.d.). Co‐ and Counterion Effect on the Micellization Characteristics of Dodecylpyridinium Chloride.

- Slideshare. (n.d.). Method of Determination of CMC.

- (n.d.). Exercise 9 CRITICAL MICELLE CONCENTRATION OF IONIC SURFACTANTS.

- RSC Publishing. (2019, September 13). Micellization, surface activities and thermodynamics study of pyridinium-based ionic liquid surfactants in aqueous solution.

- (2023, February 19). Micellization thermodynamics as a function of the temperature of a cationic zwitterionic dodecyl phosphocholine and anionic.

- (n.d.). The Role of Dodecylpyridinium Chloride in Modern Formulations.

- (n.d.). Determination of the critical micelle concentration Introduction The micelle is an aggregate of surfactant molecules dispersed i.

- Science Alert. (2007). The Effect of Temperature on Thermodynamic Parameters of Micellization of Some Surfactants.

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. scielo.br [scielo.br]

- 4. Thermodynamics of micellization - Wikipedia [en.wikipedia.org]

- 5. grokipedia.com [grokipedia.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Micellization, surface activities and thermodynamics study of pyridinium-based ionic liquid surfactants in aqueous solution - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04226A [pubs.rsc.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. scialert.net [scialert.net]

- 12. tandfonline.com [tandfonline.com]

- 13. Method of Determination of CMC | PPT [slideshare.net]

- 14. eacademic.ju.edu.jo [eacademic.ju.edu.jo]

- 15. Detailed Calorimetric Analysis of Mixed Micelle Formation from Aqueous Binary Surfactants for Design of Nanoscale Drug Carriers - PMC [pmc.ncbi.nlm.nih.gov]

- 16. tainstruments.com [tainstruments.com]

- 17. Fluorescence spectroscopy studies on micellization of poloxamer 407 solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. d-nb.info [d-nb.info]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

Laurylpyridinium chloride physical and chemical properties

An In-Depth Technical Guide to the Physical and Chemical Properties of Laurylpyridinium Chloride

Introduction

Laurylpyridinium chloride (LPC), also known as dodecylpyridinium chloride, is a cationic surfactant belonging to the quaternary ammonium compound family.[1] Its amphiphilic nature, characterized by a positively charged pyridinium head group and a long hydrophobic alkyl chain, underpins its diverse applications.[2] This guide provides a comprehensive overview of the core physical and chemical properties of laurylpyridinium chloride, offering insights into its behavior and functionality for researchers, scientists, and drug development professionals.

Chemical Identity and Structure

Nomenclature and Identifiers

Systematic and common identifiers for laurylpyridinium chloride are crucial for accurate documentation and research.

-

IUPAC Name : 1-dodecylpyridin-1-ium chloride[3]

-

Synonyms : Dodecylpyridinium chloride, N-laurylpyridinium chloride, Eltren, Dehyquart C[3][10][11]

Molecular Structure

The structure of laurylpyridinium chloride consists of a hydrophilic pyridinium ring, which carries a positive charge on the nitrogen atom, and a hydrophobic 12-carbon alkyl chain (lauryl group).[2][12] This distinct separation of polar and non-polar regions is the basis for its surface-active properties.

Caption: Chemical structure of laurylpyridinium chloride.

Physicochemical Properties

The key physicochemical properties of laurylpyridinium chloride are summarized in the table below. These properties are fundamental to its application in various formulations.

| Property | Value | Source(s) |

| Molecular Weight | 283.88 g/mol | [4][8][10] |

| Appearance | White to off-white crystalline powder | [1][13] |

| Melting Point | 66-70 °C (lit.) or 88-90 °C | [9][13][] |

| Solubility | Freely soluble in water, alcohol, and acetone | [1][9][15] |

| Water Solubility | 600 g/L at 20 °C | [9] |

Chemical Behavior and Reactivity

Surfactant Properties and Micelle Formation

As a cationic surfactant, laurylpyridinium chloride reduces the surface tension of liquids.[12] In aqueous solutions, above a certain concentration known as the Critical Micelle Concentration (CMC), the individual molecules (monomers) aggregate to form micelles. In these structures, the hydrophobic lauryl tails orient towards the core, away from the water, while the hydrophilic pyridinium heads form the outer surface, interacting with the surrounding water. This behavior is crucial for its emulsifying and cleansing properties.[12]

Caption: Micelle formation of laurylpyridinium chloride in aqueous solution.

Antimicrobial and Antistatic Activity

Laurylpyridinium chloride exhibits broad-spectrum antimicrobial activity against bacteria and some fungi.[1][11] Its cationic nature allows it to disrupt the negatively charged cell membranes of microorganisms, leading to cell content leakage and death.[1] This property makes it a valuable antiseptic and preservative in various formulations.[2] Additionally, its ability to neutralize electrical charges on surfaces makes it an effective antistatic agent, particularly in hair care products.[7][11][12]

Stability and Decomposition

Laurylpyridinium chloride is generally stable under standard storage conditions, which recommend keeping it in a cool, dry place away from light and moisture.[1] Decomposition can occur at high temperatures, and upon combustion, it may produce hazardous substances like carbon oxides.[16]

Experimental Protocol: Determination of Critical Micelle Concentration (CMC)

The CMC is a critical parameter for any surfactant. The following protocol outlines its determination using the conductivity method, which relies on the change in the molar conductivity of the solution as micelles are formed.

Principle

Below the CMC, laurylpyridinium chloride exists as individual ions (dodecylpyridinium⁺ and Cl⁻), and the conductivity increases linearly with concentration. Above the CMC, the formation of micelles leads to a decrease in the slope of the conductivity versus concentration plot because the micelles have a lower mobility than the individual ions. The intersection of the two linear portions of the plot indicates the CMC.

Materials and Equipment

-

Laurylpyridinium chloride

-

Deionized water

-

Conductivity meter and probe

-

Volumetric flasks

-

Pipettes

-

Magnetic stirrer and stir bar

Step-by-Step Procedure (Conductivity Method)

-

Prepare a stock solution: Accurately weigh a known amount of laurylpyridinium chloride and dissolve it in deionized water in a volumetric flask to prepare a concentrated stock solution (e.g., 20 mM).

-

Prepare a series of dilutions: Use the stock solution to prepare a series of solutions with decreasing concentrations of laurylpyridinium chloride in volumetric flasks.

-

Calibrate the conductivity meter: Calibrate the instrument according to the manufacturer's instructions using standard solutions.

-

Measure conductivity: a. Start with the most dilute solution. b. Place the solution in a beaker with a magnetic stir bar and allow it to equilibrate to a constant temperature. c. Immerse the conductivity probe into the solution and record the conductivity reading once it stabilizes. d. Repeat the measurement for all the prepared solutions, moving from the most dilute to the most concentrated.

-

Clean the probe: Thoroughly rinse the conductivity probe with deionized water between each measurement.

Data Analysis

-

Plot the data: Plot the measured conductivity as a function of the laurylpyridinium chloride concentration.

-

Identify the linear regions: The resulting graph should show two distinct linear regions with different slopes.

-

Determine the CMC: The concentration at which the two lines intersect is the Critical Micelle Concentration.

Applications in Research and Drug Development

The unique properties of laurylpyridinium chloride make it useful in several areas relevant to drug development:

-

Antimicrobial Agent: It is used as an antiseptic and preservative in topical and oral care products like mouthwashes and skin cleansers.[1][11]

-

Surfactant and Emulsifier: Its surface-active properties are utilized in the formulation of various cosmetic and pharmaceutical products to ensure even distribution of ingredients.[7][12]

-

Drug Delivery: As a cationic surfactant, it has been explored in drug delivery systems to enhance the solubility and bioavailability of poorly water-soluble drugs.

Safety and Handling

Laurylpyridinium chloride is classified as toxic if swallowed and harmful in contact with skin.[8][17] It can cause skin and serious eye irritation and may lead to an allergic skin reaction.[8][17] Therefore, appropriate personal protective equipment, such as gloves and safety glasses, should be worn when handling this compound.[17] It is also very toxic to aquatic life with long-lasting effects, so release into the environment should be avoided.[17] For detailed safety information, always refer to the current Safety Data Sheet (SDS) provided by the supplier.[8][16][17][18][19]

References

- Seema Biotech. Lauryl Pyridinium Chloride, Packaging Size: 25 Kg - IndiaMART. [URL: https://www.indiamart.com/proddetail/lauryl-pyridinium-chloride-22824342412.html]

- INCI Beauty. LAURYLPYRIDINIUM CHLORIDE - Ingredient INCI Beauty. [URL: https://incibeauty.com/en/ingredients/20563-laurylpyridinium-chloride]

- Alfa Chemistry. CAS 104-74-5 Lauryl pyridinium chloride - Ionic Liquids. [URL: https://ionicliquids.alfa-chemistry.com/product/lauryl-pyridinium-chloride-cas-104-74-5-4202.html]

- The Good Scents Company. laurylpyridinium chloride, 104-74-5. [URL: http://www.thegoodscentscompany.

- SincereSkin.lt. Laurylpyridinium Chloride | Korėjietiška kosmetika. [URL: https://sincereskin.lt/en/ingredients/laurylpyridinium-chloride]

- ChemBK. Lauryl pyridinium chloride. [URL: https://www.chembk.com/en/chem/1-dodecylpyridinium%20chloride]

- Palchin Chemicals. Lauryl Pyridinium Chloride Monohydrate. [URL: https://www.palchinchemicals.

- Da Vinci Laboratory Solutions. Laurylpyridinium chloride, CAS 104-74-5, , , 1x250mg. [URL: https://www.davinci-ls.com/en/product/laurylpyridinium-chloride-cas-104-74-5-1x250mg-dve-268054]

- Koei Chemical Co., Ltd. N-Laurylpyridinium chloride - (Quarternary onium salts). [URL: https://www.koeichem.

- precisionFDA. LAURYLPYRIDINIUM CHLORIDE. [URL: https://precision.fda.gov/substances/KJM5A6A3YL]

- medtigo. laurylpyridinium chloride | Action and Spectrum. [URL: https://www.medtigo.com/drug/laurylpyridinium-chloride]

- COSMILE Europe. LAURYLPYRIDINIUM CHLORIDE – Ingredient. [URL: https://cosmileeurope.eu/en/ingredients/laurylpyridinium-chloride/]

- TCI Chemicals. SAFETY DATA SHEET - 1-Dodecylpyridinium Chloride. [URL: https://www.tcichemicals.com/GB/en/assets/sds/D0995_EG_E1_1.pdf]

- PubChem - NIH. Laurylpyridinium | C17H30N+ | CID 7718. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/Laurylpyridinium]

- Merck Millipore. N-Dodecylpyridinium chloride CAS 104-74-5 | 820546. [URL: https://www.sigmaaldrich.com/US/en/product/mm/820546]

- Sigma-Aldrich. SAFETY DATA SHEET - Lauroyl chloride. [URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/158307]

- HPC Standards. Laurylpyridinium chloride | 1X250MG | C17H30ClN | 688143 | 104-74-5. [URL: https://www.hpc-standards.com/en/ecotox-standards/pharmaceuticals-veterinary-products/laurylpyridinium-chloride/p/688143]

- Fisher Scientific. SAFETY DATA SHEET - Lauryl chloride. [URL: https://www.fishersci.com/sds?productName=AC124800050&productDescription=LAURYL+CHLORIDE%2C+98%25+5GR&countryCode=US&language=en]

- PubChem - NIH. Dodecylpyridinium chloride | C17H30N.Cl | CID 7717. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/Dodecylpyridinium-chloride]

- BOC Sciences. CAS 139549-68-1 Laurylpyridinum chloride. [URL: https://www.bocsci.com/product/laurylpyridinum-chloride-cas-139549-68-1-419107.html]

- Narsipur Chemicals. ENCIQUAT-LPC. [URL: https://www.narsipur.co.

- ChemicalBook. LAURYLPYRIDINIUM CHLORIDE, TECH CAS#:. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB6717551.htm]

- ChemNet. China Lauryl Pyridinium Chloride | 104-74-5 supplier. [URL: https://www.chemnet.com/ChinaSuppliers/34557/Lauryl-Pyridinium-Chloride-104-74-5-538421.html]

- Australian Industrial Chemicals Introduction Scheme. Alkyl pyridinium surfactants - Evaluation statement - 14 September 2021. [URL: https://www.industrialchemicals.gov.au/sites/default/files/2021-12/EVA00014%20-%20Alkyl%20pyridinium%20surfactants.pdf]

- INCIDecoder. Laurylpyridinium Chloride (with Product List). [URL: https://incidecoder.com/ingredients/laurylpyridinium-chloride]

- Wikipedia. Pyridinium chloride. [URL: https://en.wikipedia.org/wiki/Pyridinium_chloride]

Sources

- 1. Palchin-Chemical [palchinchemicals.com]

- 2. sincereskincare.com [sincereskincare.com]

- 3. Dodecylpyridinium chloride | C17H30N.Cl | CID 7717 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. ionicliquids.alfa-chemistry.com [ionicliquids.alfa-chemistry.com]

- 5. Laurylpyridinium chloride, CAS 104-74-5, , , 1x250mg - Organic Standards - Da Vinci Laboratory Solutions [davinci-ls.com]

- 6. N-Laurylpyridinium chloride - (Quarternary onium salts|Quarternary onium salts):Koei Chemical Co., Ltd [koeichem.com]

- 7. incibeauty.com [incibeauty.com]